1-(2-(4-Iodophenoxy)ethyl)piperidine

Description

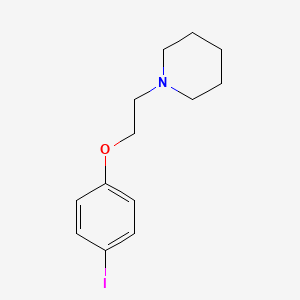

Chemical Structure: 1-(2-(4-Iodophenoxy)ethyl)piperidine is a piperidine derivative with a 4-iodophenoxyethyl substituent. Its molecular formula is C₁₃H₁₈INO, and its exact mass is 331.0433 g/mol . Piperidine, a six-membered nitrogen-containing heterocycle, provides a basic scaffold that influences solubility and conformational flexibility.

Propriétés

IUPAC Name |

1-[2-(4-iodophenoxy)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADCVVWLHQWRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573168 | |

| Record name | 1-[2-(4-Iodophenoxy)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103808-68-0 | |

| Record name | 1-[2-(4-Iodophenoxy)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(2-(4-Iodophenoxy)ethyl)piperidine typically involves the reaction of 4-iodophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(2-(4-Iodophenoxy)ethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles like cyanide, thiol, or amine groups under appropriate conditions

Applications De Recherche Scientifique

1-(2-(4-Iodophenoxy)ethyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases such as Alzheimer’s, hypertension, and inflammation

Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2-(4-Iodophenoxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, piperidine derivatives are known to interact with the central nervous system, affecting neurotransmitter release and uptake .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Halogen Effects : Iodo substituents enhance molecular weight and polarizability compared to chloro or fluoro analogs, favoring halogen bonding in drug-receptor interactions .

- Functional Groups: Ketones (e.g., ethanone derivatives) improve metabolic stability, while 1-oxide groups enhance solubility and oxidation state .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., in 4-DAMP methiodide) improve aqueous solubility, critical for drug formulation .

- Reactivity : Iodo groups can act as leaving groups in nucleophilic substitution reactions or serve as radiolabels in imaging agents .

- Crystallography : Piperidine derivatives with aryl substituents (e.g., 3,4,5-trimethoxyphenyl groups) exhibit defined crystal packing, aiding in structural characterization .

Activité Biologique

1-(2-(4-Iodophenoxy)ethyl)piperidine, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an iodophenoxyethyl group. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets.

The compound exhibits notable biochemical properties that facilitate its role in medicinal chemistry:

- Enzyme Interactions : It interacts with various enzymes, potentially modulating their activity. For example, studies indicate that it can inhibit sodium channels, which are crucial for neuronal signaling and muscle contraction .

- Metabolic Pathways : The compound participates in metabolic pathways that involve interactions with enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound affects multiple cellular processes:

- Cell Signaling : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered cellular responses under different physiological conditions.

- Toxicity and Dosage Effects : Research indicates that the compound's effects vary significantly with dosage. At lower concentrations, it may exhibit beneficial effects like enzyme inhibition, while higher doses could lead to cytotoxicity.

The molecular mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to specific active sites on target enzymes or receptors, leading to either inhibition or activation of their functions. This interaction is crucial for its role as a potential therapeutic agent .

- Target Identification : Studies suggest that it may act on various targets including ion channels and receptors involved in inflammatory responses.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- In Vivo Studies : Animal model studies have demonstrated that this compound can lower blood pressure without inducing reflex tachycardia, suggesting a favorable safety profile compared to traditional calcium channel blockers .

- Cellular Assays : In vitro assays have shown that the compound can inhibit tumor necrosis factor alpha-converting enzyme (TACE), implicating its potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activities

A comparative analysis of related compounds highlights the unique biological activity of this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Sodium channel inhibition; anti-inflammatory | Enzyme inhibition; receptor modulation |

| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | Blood pressure reduction | Calcium channel blockade |

| Tetracyclic compounds with heteroatoms | Estrogen receptor modulation | Selective receptor binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.